molecular formula C27H25N5 B4620669 1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B4620669
M. Wt: 419.5 g/mol
InChI Key: PPJBNMOOWHPFMP-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C27H25N5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.21099582 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity and Mitochondrial Respiration

A class of neurotoxic β-carbolines, including tetrahydro-β-carbolines, has been investigated for its effects on dopaminergic cells and mitochondrial respiration. These compounds, formed through endogenous processes or exposure to certain industrial solvents, act as inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I and partially inhibiting Complex II. They also exhibit neurotoxicity towards dopaminergic neurons in primary cell culture, underscoring their potential impact on neurological health and disease mechanisms B. Janetzky et al., 1999.

Synthesis and Chemical Reactions

Research into the synthesis and reactions of β-carboline derivatives has yielded insights into their chemical behavior and potential applications in medicinal chemistry. For example, N-heterocyclic carbenes derived from imidazolium-isocytosinates through tautomerization processes have shown the ability to form adducts with various elements, demonstrating the versatility of β-carboline frameworks in synthetic chemistry. These findings highlight the potential for designing novel compounds with specific biological or chemical properties Jiaxi Zhang et al., 2016.

Antioxidant Properties

β-Carbolines, including tetrahydro-β-carbolines, have been studied for their antioxidant properties, particularly their ability to scavenge hydroxyl radicals. This activity suggests a potential role in protecting against oxidative stress, a key factor in the development of various diseases. The comparison of their scavenging activity to known antioxidants like melatonin highlights their significance as naturally occurring compounds with health implications T. Herraiz and J. Galisteo, 2015.

Occurrence in Foodstuffs and Biological Fluids

The identification of tetrahydro-β-carbolines in foodstuffs, human urine, and milk points to their widespread presence in the environment and their potential endogenous synthesis in humans. This research provides a basis for further investigation into the dietary sources of these compounds and their metabolic pathways, offering insights into their role in human health and disease J. Adachi et al., 1991.

Biological Activity

The synthesis and evaluation of β-carboline derivatives for antileishmanial activity demonstrate the therapeutic potential of these compounds. Specific derivatives have shown promising activity against Leishmania donovani, suggesting the possibility of developing new antileishmanial agents based on the β-carboline scaffold. This line of research contributes to the ongoing search for effective treatments for leishmaniasis, a neglected tropical disease Ravi Kumar et al., 2010.

Properties

IUPAC Name

1-(3-methylphenyl)-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-19-7-4-8-20(17-19)26-25-23(22-10-2-3-11-24(22)30-25)12-16-31(26)18-21-9-5-15-32(21)27-28-13-6-14-29-27/h2-11,13-15,17,26,30H,12,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJBNMOOWHPFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2CC4=CC=CN4C5=NC=CC=N5)C6=CC=CC=C6N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
Reactant of Route 4
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
Reactant of Route 6
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.